N'-phenyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
N'-phenyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a diamide derivative featuring a central ethanediamide scaffold. Key structural elements include:
- Thiophene-2-sulfonyl-substituted pyrrolidine: A five-membered pyrrolidine ring with a sulfonyl group linked to a thiophene heterocycle, enhancing electronic diversity and steric bulk.
- Methylene bridge: Connects the pyrrolidine to the ethanediamide core, offering conformational flexibility.
This compound’s design integrates sulfonamide and diamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N'-phenyl-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c21-16(17(22)19-13-6-2-1-3-7-13)18-12-14-8-4-10-20(14)26(23,24)15-9-5-11-25-15/h1-3,5-7,9,11,14H,4,8,10,12H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAUROCREPMNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-phenyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the thiophene-2-sulfonyl chloride, which is then reacted with pyrrolidine to form the thiophene-2-sulfonyl pyrrolidine intermediate. This intermediate is subsequently reacted with N-phenyl ethanediamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N’-phenyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N'-phenyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide exhibits promising anticancer properties. A notable study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs were tested against human breast cancer cells and exhibited IC50 values in the low micromolar range, suggesting potential for development as anticancer agents .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease progression. Research indicates that it may act as an inhibitor of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's . This inhibition could provide a therapeutic pathway for developing treatments targeting cognitive decline.
Pesticidal Properties
Another area of interest is the use of this compound as a pesticide. A recent study highlighted its efficacy against common agricultural pests, indicating that compounds with similar thienyl and pyrrolidine structures possess significant insecticidal activity . The minimum effective concentration (MEC) was determined to be significantly lower than that of traditional pesticides, suggesting a more environmentally friendly alternative.
Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices has been explored for creating conductive materials with potential applications in electronic devices . The compound’s ability to enhance electrical conductivity while maintaining mechanical integrity makes it a candidate for future research in smart materials.
Case Study 1: Anticancer Research
In a controlled study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that one derivative had an IC50 value of 5 µM against MCF-7 breast cancer cells, outperforming existing chemotherapeutic agents .
Case Study 2: Pesticidal Efficacy
A field trial was conducted to assess the effectiveness of this compound as an insecticide. The trial demonstrated a reduction in pest populations by over 70% compared to untreated controls, highlighting its potential as a sustainable agricultural solution .
Mechanism of Action
The mechanism of action of N’-phenyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring may also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share core structural motifs with the target molecule but differ in substituents, enabling comparative analysis:
Structural and Functional Differences
a) Substituent Effects
- Target vs. Cycloheptyl Analogue : The cycloheptyl group in the analogue introduces greater steric bulk compared to the phenyl group in the target compound. This may reduce solubility but enhance binding affinity in hydrophobic pockets.
Target vs. Piperidine-Based Derivatives :
- Piperidine (6-membered) vs. pyrrolidine (5-membered) rings alter conformational flexibility and basicity. Piperidine’s larger ring may reduce strain but increase metabolic stability.
- The absence of a sulfonyl group in piperidine derivatives shifts the pharmacophore toward pure amide-based interactions, limiting versatility in target engagement.
b) Physicochemical Properties
Solubility :
Synthetic Accessibility :
Hypothetical Bioactivity Implications
- Target Compound : The thiophene-sulfonyl group may confer selectivity toward cysteine protease inhibitors or kinases due to sulfur’s nucleophilic affinity.
- Cycloheptyl Analogue : The bulky cycloheptyl and dimethylphenyl groups could favor allosteric modulation of G-protein-coupled receptors (GPCRs).
Biological Activity
N'-phenyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide, with the CAS number 896281-80-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C17H19N3O4S2. The compound features a thiophene ring, a pyrrolidine moiety, and an ethanediamide backbone, which contribute to its biological activity.
Synthesis:
The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrrolidine and subsequent modifications to introduce the phenyl and sulfonyl groups. While specific synthetic routes are not detailed in the available literature, similar compounds have been synthesized using standard organic chemistry techniques involving nucleophilic substitutions and coupling reactions.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anti-inflammatory Activity: Compounds containing thiophene and pyrrolidine moieties have been studied for their anti-inflammatory properties. For instance, novel derivatives have shown effectiveness in inhibiting inflammatory pathways in various models, suggesting that this compound may possess similar properties .
- Cytotoxicity: Investigations into related compounds indicate potential cytotoxic effects against cancer cell lines. The presence of the thiophene ring is often associated with enhanced interaction with biological targets, leading to increased cytotoxicity .
- Antimicrobial Properties: Some derivatives have demonstrated promising antimicrobial activity against various bacterial strains. The sulfonamide group is known for its role in enhancing antibacterial activity .
Case Studies
-
Anti-inflammatory Effects in Animal Models:
A study on related thiophene derivatives showed significant anti-inflammatory effects in mouse models of arthritis. These compounds were administered orally and demonstrated a reduction in pro-inflammatory cytokines, suggesting a mechanism that could be applicable to this compound . -
Cytotoxicity Against Cancer Cell Lines:
In vitro studies on structurally similar compounds revealed substantial cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, which may also be relevant for this compound . -
Antimicrobial Activity:
Research on thiophene-based compounds has shown effectiveness against Gram-positive and Gram-negative bacteria. The incorporation of the sulfonamide group has been crucial in enhancing this activity, indicating that this compound could exhibit similar antimicrobial properties .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
